molecular formula C12H5Cl3F3N3O B12916804 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide CAS No. 87848-00-8

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide

Cat. No.: B12916804
CAS No.: 87848-00-8
M. Wt: 370.5 g/mol
InChI Key: BMNFNYHXOGWRAS-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide is a complex organic compound that features both chloro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

87848-00-8

Molecular Formula

C12H5Cl3F3N3O

Molecular Weight

370.5 g/mol

IUPAC Name

2,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H5Cl3F3N3O/c13-8-7(9(14)21-11(15)20-8)10(22)19-6-3-1-2-5(4-6)12(16,17)18/h1-4H,(H,19,22)

InChI Key

BMNFNYHXOGWRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)C(F)(F)F

Origin of Product

United States

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